(1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol

Description

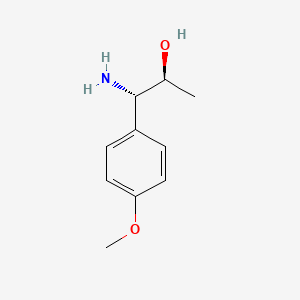

(1S,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol is a chiral secondary alcohol and amine derivative with a methoxyphenyl substituent. Its key properties include:

- Chemical Formula: C₁₀H₁₅NO₂

- Molecular Weight: 181.23 g/mol

- CAS Registry Number: 1336811-28-9

- Predicted Physical Properties:

The compound’s structure features a hydroxyl group at the C2 position and an amino group at C1, with stereochemistry (1S,2S).

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NO2/c1-7(12)10(11)8-3-5-9(13-2)6-4-8/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1 |

InChI Key |

ZBXPOHJSNYWSOE-OIBJUYFYSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=C(C=C1)OC)N)O |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)OC)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and nitroethane.

Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-methoxybenzaldehyde and nitroethane to form a nitro alcohol intermediate.

Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further modify the amino group or the aromatic ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Corresponding ketones or aldehydes

Reduction: Modified amino derivatives

Substitution: Various substituted derivatives

Scientific Research Applications

(1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(2S)-2-(4-Methoxyphenyl)propan-1-amine Hydrochloride

(1S,2S)-1-Amino-1-(2-Chloro-6-fluorophenyl)propan-2-ol

- Chemical Formula: C₉H₁₁ClFNO

- Molecular Weight : 203.64 g/mol

- CAS : 1323966-28-4

- Key Differences :

- Substitutes 4-methoxy with 2-chloro-6-fluoro groups on the phenyl ring.

- Halogen substituents increase lipophilicity and may enhance blood-brain barrier penetration.

- Electronic effects of Cl/F alter aromatic ring reactivity compared to the electron-donating methoxy group.

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol

- Chemical Formula: C₁₃H₁₉NO

- Molecular Weight : 205.30 g/mol

- CAS : 123620-80-4

- Key Differences: Stereochemistry at C2 is (R) instead of (S). Replaces the amino group with a pyrrolidinyl moiety, increasing steric bulk and basicity. Lacks the methoxy group, reducing resonance stabilization of the aromatic ring.

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Chemical Formula: Not explicitly provided (complex indole derivative)

- Key Differences: Features an indole core with multiple methoxy and ethylamino substituents . Broader biological activity reported, including α1/α2/β1-adrenoceptor binding affinity and antiarrhythmic effects . Structural complexity reduces synthetic accessibility compared to the target compound.

Comparative Analysis Table

Research Findings and Implications

- Biological Activity: The indole-based analog () demonstrates multi-target activity, including spasmolytic and antiarrhythmic effects, likely due to its extended aromatic system and ethylamino side chain .

- Stereochemical Impact : The (1S,2R) configuration in the pyrrolidinyl derivative () may lead to divergent receptor interactions compared to the (1S,2S) target compound .

- Halogen vs.

Biological Activity

(1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol is a chiral compound with significant biological activity, making it of interest in medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 181.23 g/mol. The compound features an amino group, a hydroxyl group, and a methoxy-substituted aromatic ring, which are crucial for its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets through several mechanisms:

- Enzyme Inhibition : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes, potentially modulating their activity. For example, studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways .

- Receptor Binding : The structural characteristics allow it to bind to specific receptors, influencing cellular signaling pathways. This binding can lead to selective modulation of receptor activity, which is essential for therapeutic effects .

In Vitro Studies

In vitro studies have demonstrated the compound's potential as an enzyme inhibitor. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes, which play a role in inflammatory responses. The IC50 values for inhibition of lipoxygenase activity were significantly lower than those of reference compounds, indicating higher potency .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anti-inflammatory Effects : A study investigating its effects on inflammation showed that the compound reduced pro-inflammatory cytokine production in cell cultures . This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Properties : Another study explored its neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated that the compound could mitigate neuronal damage caused by oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1S,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-ol | C10H15NO2 | Different methoxy position on the phenyl ring |

| (1R,2S)-1-Amino-1-(4-methoxyphenyl)propan-2-ol | C10H15NO2 | Enantiomeric form with distinct biological properties |

| (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-ol | C10H12ClNO2 | Contains chlorine; potential for enhanced biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.